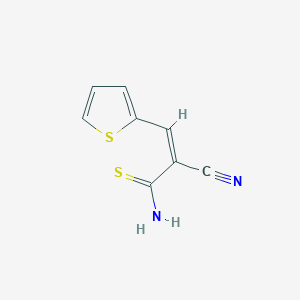

2-cyano-3-(2-thienyl)-2-propenethioamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-thiophen-2-ylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIZEODTYIBLTL-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(/C#N)\C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

- Mechanism of Action : Research indicates that compounds similar to 2-cyano-3-(2-thienyl)-2-propenethioamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases, including RET (Rearranged during Transfection) kinase, which is implicated in several cancers, including lung and thyroid cancers .

-

Case Studies :

- A study demonstrated that tyrphostins, a class of compounds related to this compound, showed promising results in inhibiting EGFR (Epidermal Growth Factor Receptor) kinase activity with IC50 values as low as 1.7 µM against certain cancer cell lines .

- Another investigation highlighted the wide-spectrum cytotoxicity of related compounds, suggesting potential applications in treating hematological malignancies and solid tumors .

Inhibition of Kinases

The compound's ability to inhibit kinases is significant for therapeutic applications:

- RET Kinase Inhibition : As noted, RET kinases play a crucial role in tumorigenesis. Targeting these kinases with this compound could lead to new treatments for RET-associated cancers .

- Other Kinase Targets : The structural features of the compound allow it to interact with various kinases beyond RET, potentially broadening its therapeutic uses.

Formulations and Delivery

The development of effective formulations is critical for the clinical application of this compound:

- Solid Formulations : Recent patents discuss the creation of solid formulations containing this compound, which may enhance its stability and bioavailability in therapeutic settings .

- Combination Therapies : There is ongoing research into combining this compound with other agents to improve efficacy and reduce side effects in cancer treatments .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Thioamide vs. Amide

A key structural analogue is (2E)-2-cyano-3-(2-thienyl)acrylamide (C₈H₆N₂OS, MW: 178.21 g/mol), which replaces the thioamide (-C(S)NH₂) with a standard amide (-C(O)NH₂). This substitution reduces molecular weight and alters physicochemical properties:

- Lipophilicity : The thioamide in the target compound increases logP (predicted ~1.2) compared to the amide derivative (logP = 0.82), enhancing membrane permeability .

Table 1: Functional Group Impact on Properties

| Compound | Functional Group | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| 2-Cyano-3-(2-thienyl)-2-propenethioamide | Thioamide | 194.27 | ~1.2* | Pharmaceutical precursors |

| (2E)-2-Cyano-3-(2-thienyl)acrylamide | Amide | 178.21 | 0.82 | Material science |

*Estimated based on analogous structures.

Heterocyclic Substituents: Thienyl vs. Chromone or Benzopyranone

Compounds 1–4 from feature chromone (4-oxo-4H-chromen-3-yl) or benzopyranone cores instead of the thienyl group. These differences lead to:

- Electronic Effects : Chromone’s fused aromatic system enhances π-π stacking, whereas the thienyl group introduces sulfur-mediated conjugation, altering redox properties .

Table 2: Substituent-Driven Activity

Stereochemical and Positional Effects in Thienyl Derivatives

The position of the sulfur atom in thienyl substituents significantly impacts stereochemical outcomes:

- 2-Thienyl vs. 3-Thienyl : In hydroboration reactions, 2-thienyl derivatives (e.g., 5n) exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogues (88:12 er), likely due to steric and electronic differences near the reaction center .

- Stereoisomerism : The (2Z)-configuration of the target compound may favor specific binding modes in biological systems compared to (E)-isomers .

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(2-thienyl)-2-propenethioamide, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar acrylamides. For example, ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives were synthesized using cyanoacetamide and substituted aldehydes in ethanol under reflux with catalytic piperidine . Optimization involves adjusting reaction time, solvent polarity, and temperature to improve yield and stereoselectivity. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing the (E)-configuration of the propenethioamide group?

1H/13C NMR and FT-IR are essential. The (E)-configuration around the double bond is confirmed by NMR coupling constants (e.g., J = 12–15 Hz for trans-vinylic protons) and IR absorption bands for C≡N (~2200 cm⁻¹) and C=S (~1200 cm⁻¹) groups. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can solubility and stability issues be addressed during experimental handling?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and instability in aqueous media necessitate storage under inert conditions (N₂ atmosphere, −20°C). Stability assays under varying pH and temperature (e.g., HPLC monitoring at 254 nm) identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-containing acrylamides?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from differences in bacterial strains, assay protocols, or stereochemical purity. Standardize testing using CLSI guidelines and validate compound purity via HPLC (>99%) and mass spectrometry. Comparative studies with enantiomerically pure samples can isolate stereochemical effects .

Q. How can computational methods predict thermodynamic properties like sublimation enthalpy?

Density Functional Theory (DFT) calculates standard enthalpies of formation (ΔHf°) and sublimation (ΔHsub) using Gaussian software with B3LYP/6-311++G(d,p) basis sets. Experimental validation via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) ensures accuracy .

Q. What experimental designs validate enzyme inhibition mechanisms involving this compound?

Use kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For example, pre-incubate the compound with target enzymes (e.g., cyclooxygenase-2) and monitor substrate turnover via UV-Vis spectroscopy. Molecular docking (AutoDock Vina) identifies binding interactions with active-site residues .

Q. How do substituents on the thiophene ring influence electronic properties and reactivity?

Hammett substituent constants (σ) correlate electronic effects with reaction rates. For instance, electron-withdrawing groups (e.g., −CN) increase electrophilicity at the β-carbon, accelerating nucleophilic additions. Cyclic voltammetry measures redox potentials to quantify electronic effects .

Methodological Guidance Tables

Data Contradiction Analysis Example

If conflicting bioactivity data arise:

Re-test compounds using identical bacterial strains and inoculum sizes .

Verify purity via LC-MS to rule out degradation products.

Compare with structurally validated analogs (e.g., 2-cyano-3-(4-methylthienyl) derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.